molecular formula C21H22BF2NO3 B1446112 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1704069-51-1

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B1446112
CAS No.: 1704069-51-1
M. Wt: 385.2 g/mol
InChI Key: NASVPJUAULBMAM-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₂₂BF₂NO₃ Molecular Weight: 385.22 g/mol CAS Number: 1704069-51-1

This compound is a boronic ester-functionalized indolin-2-one derivative. Its structure features a benzyl group at position 1, difluorine substituents at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5 of the indolin-2-one core. The dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science .

Properties

IUPAC Name

1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVPJUAULBMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves:

  • Introduction of the difluoromethylene group at the 3-position of the indolin-2-one core.
  • Installation of the boronate ester moiety at the 5-position.
  • Benzylation at the nitrogen atom of the indolinone.

The boronate ester is generally introduced via borylation of a suitable halogenated precursor using bis(pinacolato)diboron under palladium-catalyzed conditions.

Detailed Preparation Method

Key Reaction: Palladium-Catalyzed Borylation

  • Starting Material: A 5-bromo-3,3-difluoroindolin-2-one derivative bearing a benzyl substituent at nitrogen.
  • Reagents and Conditions:

    • Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as the boron source.
    • Palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes.
    • Base such as sodium carbonate or potassium acetate.
    • Solvents: 1,4-dioxane, sometimes mixed with water or acetonitrile.
    • Reaction temperature: Around 100°C.
    • Atmosphere: Inert (argon or nitrogen) to prevent oxidation.
    • Reaction time: Approximately 4 hours.
  • Procedure:

    • The halogenated indolinone is dissolved in a solvent mixture (e.g., dioxane/water).
    • Bis(pinacolato)diboron and base are added.
    • The solution is purged with inert gas to remove oxygen.
    • Palladium catalyst is introduced under inert atmosphere.
    • The reaction mixture is heated at 100°C for 4 hours.
    • After completion (monitored by TLC or HPLC), the mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane/methanol.
    • The organic layer is dried, filtered, and concentrated.
    • The crude product is purified by column chromatography on silica gel using methanol/dichloromethane mixtures.
  • Yield: Typically around 70-75% under optimized conditions.

Example Data Table for Reaction Conditions and Yields

Step Reagents & Conditions Solvent(s) Temperature Time Atmosphere Yield (%) Notes
1 5-bromo-3,3-difluoroindolin-2-one + bis(pinacolato)diboron + Na2CO3 + Pd(PPh3)4 1,4-dioxane/water/acetonitrile 100°C 4 h Argon 71 Purged with argon, inert atmosphere
2 Workup: Extraction with 10% MeOH/DCM, drying, filtration - Room temp - - - Column chromatography purification

Analytical and Characterization Data

  • LCMS: Molecular ion peak at m/z 573.35 (M+1)+, confirming molecular weight consistency.
  • HPLC Purity: Greater than 99% purity with retention time ~4.0 min on YMC ODS-A column.
  • NMR (1H, DMSO-d6, 400 MHz): Characteristic signals include singlets for NH and benzyl protons, multiplets for aromatic protons, and signals consistent with the pinacol boronate ester methyl groups.

These data confirm the successful synthesis and high purity of the target compound.

Supporting Research Findings and Notes

  • The use of sodium carbonate as a base in aqueous-organic solvent mixtures facilitates the borylation reaction by neutralizing acids formed and maintaining catalytic activity.
  • The inert atmosphere prevents palladium catalyst deactivation and side reactions.
  • The reaction is sensitive to moisture and oxygen; therefore, degassing and purging are critical steps.
  • The boronate ester functionality introduced is stable under the reaction and purification conditions, enabling further synthetic transformations.
  • The benzyl group on nitrogen is introduced prior to borylation, ensuring selectivity and stability of the indolinone core.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 5-bromo-3,3-difluoro-N-benzylindolin-2-one
Boron Source Bis(pinacolato)diboron
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Sodium carbonate or potassium acetate
Solvent 1,4-dioxane with water and/or acetonitrile
Temperature 100°C
Reaction Time 4 hours
Atmosphere Argon or nitrogen (inert)
Purification Silica gel column chromatography (MeOH/DCM)
Typical Yield ~70-75%
Characterization Methods LCMS, HPLC, 1H NMR

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables its use as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings . This reaction facilitates the formation of carbon-carbon bonds between the boronate and aryl/heteroaryl halides.

Reaction Conditions and Catalysts

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) .

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF) .

  • Base : Aqueous cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) .

  • Temperature : 80–120°C under inert atmosphere (N₂ or Ar) .

Example Reaction:

The boronate reacts with aryl halides (e.g., bromobenzamide derivatives) to yield biaryl products. For instance:

Boronate+Ar XPd dppf Cl Cs CO Ar Indolin 2 one+Byproducts\text{Boronate}+\text{Ar X}\xrightarrow{\text{Pd dppf Cl Cs CO }}\text{Ar Indolin 2 one}+\text{Byproducts}

Yield : Typically >70% under optimized conditions .

Boronate Hydrolysis

The pinacol boronate ester can hydrolyze to the corresponding boronic acid under acidic or aqueous basic conditions, though this is less common due to the compound’s stability in protic solvents .

Stability Under Radical Conditions

The difluoro groups at the 3-position enhance electron-withdrawing effects, stabilizing the indolin-2-one core during radical reactions. For example, cobalt-catalyzed alkyldifluoroalkylation with dienoates proceeds without decomposition of the boronate moiety .

Structural Insights and Reactivity

  • Boronates vs. Boronic Acids : The pinacol boronate ester improves solubility in organic solvents compared to boronic acids, facilitating handling in anhydrous reactions .

  • Steric Effects : The benzyl group at N1 and the tetramethyl dioxaborolan ring create steric hindrance, directing regioselectivity in cross-couplings .

Comparative Reaction Data

Reaction Type Conditions Key Product Yield
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane, 100°C, 16 h Biaryl-indolin-2-one derivatives70–85%
Radical AlkylationCoI₂, MeCN, isopentylzinc pivalate, 25°C Difluoroalkylated dienoates60–75%
Boronate TransmetalationBis(pinacolato)diboron, KOAc, Pd catalyst, DMF, 100°C Functionalized boronate intermediates65–80%

Scientific Research Applications

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It can be used in the development of new pharmaceuticals targeting various diseases.

  • Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variations

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

  • Molecular Formula: C₁₄H₁₈BNO₃
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 893441-85-5
  • Key Differences: Lacks the benzyl and difluoro substituents.

b. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

  • CAS Number : 1613639-40-9
  • Key Differences : Boron group at position 6 instead of 3. Positional isomerism may alter electronic distribution and reactivity patterns in cross-coupling reactions .

c. 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

  • CAS Number : 1220696-38-7
  • Key Differences : Methyl substituent at position 1 instead of benzyl. Reduced steric bulk may improve solubility but decrease binding affinity in protein-ligand interactions .
Functional Group Modifications

a. 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

  • CAS Number : 2304633-96-1
  • Key Differences : Incorporates a spirocyclopropane ring, rigidifying the structure. This modification could enhance metabolic stability but complicate synthetic accessibility .

b. 1-Benzyl-3,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

  • Synthesis : Prepared via palladium-catalyzed borylation of 1-benzyl-5-bromo-3,3-dimethoxyindolin-2-one .
  • Key Differences: Methoxy groups at position 3 instead of fluorine. Electron-donating methoxy groups may reduce electrophilicity at the indolinone core, altering reactivity in nucleophilic substitutions .
Non-Indolinone Boronic Esters

a. 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

  • CAS Number : 2377607-51-5
  • Key Differences : Benzoic acid scaffold with fluorine and boron groups. Polar carboxylic acid functionality increases water solubility but reduces membrane permeability compared to indolin-2-one derivatives .

b. 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

  • CAS Number : 1132944-44-5
  • Key Differences : Sulfonyl group enhances electrophilicity, making it a stronger leaving group in substitution reactions. Indoline core (saturated) vs. indolin-2-one (unsaturated) alters conjugation and redox properties .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Profile Potential Applications
1-Benzyl-3,3-difluoro-5-(dioxaborolan)indolin-2-one C₂₁H₂₂BF₂NO₃ 385.22 Benzyl, 3,3-difluoro, 5-boron High steric hindrance; slow cross-coupling Kinase inhibitors, PROTACs
5-(Dioxaborolan)indolin-2-one C₁₄H₁₈BNO₃ 259.11 None at positions 1/3 Fast cross-coupling; low specificity Intermediate for biaryl synthesis
1-Methyl-5-(dioxaborolan)indolin-2-one C₁₅H₂₀BNO₃ 257.14 Methyl at position 1 Moderate solubility; versatile Fragment-based drug discovery
5'-(Dioxaborolan)spiro[cyclopropane-indolin]-2'-one C₁₈H₂₃BNO₃ 320.20 Spirocyclopropane Enhanced metabolic stability CNS-targeted therapeutics

Biological Activity

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzyl group, difluoromethyl substituents, and a dioxaborolane moiety. Its molecular formula is C17H24BF2NO4C_{17}H_{24}BF_{2}NO_{4} with a molecular weight of approximately 385.21 g/mol .

Research indicates that this compound functions primarily as an inhibitor of p38 mitogen-activated protein kinase (MAPK) . This kinase is crucial for regulating inflammatory responses and cell differentiation . In vitro studies have demonstrated that this compound can significantly inhibit the production of tumor necrosis factor (TNF) in human monocytic cell lines (THP-1), with IC50 values often below 100 nM .

Comparative Biological Activity

To understand the biological activity of this compound better, it is useful to compare it with similar compounds. The following table summarizes some related indolin derivatives and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-indolinoneSimilar indolinone coreModerate p38 inhibition
1-Bromo-indolinoneHalogenated variantVariable bioactivity
6-Fluoro-indolinoneFluorinated derivativeEnhanced anti-inflammatory effects

This comparison highlights the unique aspects of this compound due to its specific difluoro and dioxaborolane substituents that enhance its biological activity and therapeutic potential compared to its analogs .

Additional Biological Targets

Beyond its role as a p38 MAPK inhibitor, studies suggest that this compound may interact with various other biological targets. These interactions could position it as a multi-target therapeutic agent , potentially expanding its applications in treating inflammatory diseases and possibly cancer .

In Vitro Studies

In vitro studies involving THP-1 cells have shown promising results regarding the anti-inflammatory properties of this compound. The inhibition of TNF production suggests potential therapeutic applications in conditions characterized by excessive inflammation . Further research is necessary to elucidate the precise pathways affected by this compound.

Synthesis and Derivatization

The synthesis of this compound typically involves several steps including palladium-catalyzed reactions. The complexity of its synthesis allows for further derivatization which may enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?

  • Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation. For example, a similar indolin-2-one derivative was prepared using PdCl₂(CH₃CN)₂ (4 mol%) as a catalyst with bis(pinacolato)diboron under inert conditions . Key parameters include temperature control (80–100°C), solvent choice (e.g., 1,4-dioxane), and reaction time (12–24 hours).
  • Table 1 : Example Catalytic Systems

CatalystLigandSolventYield (%)Reference
PdCl₂(CH₃CN)₂None1,4-dioxane75–85
Pd(PPh₃)₄XPhosTHF60–70[Analogous to [1]]

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and indolin-2-one backbone (aromatic protons δ 6.5–7.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and detect potential byproducts (e.g., deboronation products).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related oxindole derivatives .

Advanced Research Questions

Q. How does the electronic environment of the boronic ester influence reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to analyze the electrophilicity of the boron center. Compare reactivity with substituents (e.g., electron-withdrawing fluorine atoms at the 3-position) using kinetic studies under Suzuki-Miyaura conditions. Reference studies on similar compounds show that fluorine substituents can reduce electron density at boron, slowing transmetallation .

Q. What experimental design principles should be applied to study the stability of this compound under varying conditions?

  • Methodology :

  • Controlled Variables : Test stability under humidity (e.g., 40–80% RH), temperature (4°C to 40°C), and light exposure. Use accelerated stability studies with HPLC monitoring .
  • Replication : Employ randomized block designs with triplicate samples to ensure statistical validity, as seen in environmental stability studies .
    • Table 2 : Stability Profile
ConditionDegradation ProductsHalf-Life (Days)
25°C, 60% RHDeborylated indolinone>30
40°C, dryNone detected>60

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodology :

  • Dynamic NMR Studies : Probe rotational barriers of the boronic ester group, which may cause signal splitting .
  • Synchrotron XRD : Resolve subtle conformational differences in crystalline vs. solution states, as done for fluorinated benzodiazepine analogs .
  • Cross-Validation : Compare experimental data with PubChem’s computed properties (e.g., InChI key, molecular descriptors) .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during functionalization of the indolin-2-one core?

  • Methodology :

  • Protecting Groups : Temporarily mask reactive sites (e.g., NH of indolin-2-one) with tert-butoxycarbonyl (Boc) groups during boronation .
  • Catalyst Screening : Test air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce oxidative side reactions .

Q. How can researchers design a mechanistic study to probe the role of the difluoro motif in biological activity?

  • Methodology :

  • Isosteric Replacement : Synthesize analogs with –CF₃ or –CHF₂ groups and compare bioactivity (e.g., kinase inhibition assays).
  • Fluorine NMR (¹⁹F NMR) : Track metabolic stability in vitro, leveraging techniques from benzodiazepine research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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